Cas no 2680672-46-0 (3-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)

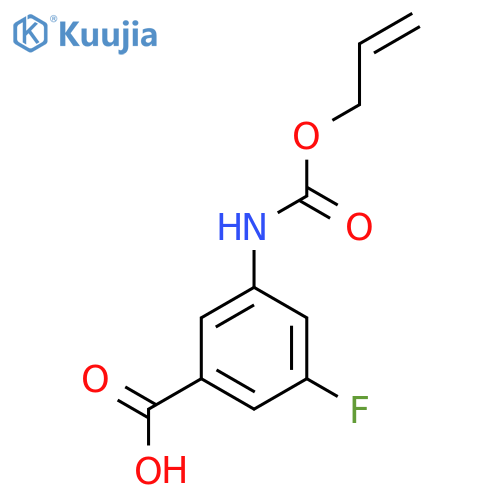

2680672-46-0 structure

商品名:3-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid

3-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid 化学的及び物理的性質

名前と識別子

-

- EN300-28276638

- 2680672-46-0

- 3-fluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid

- 3-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid

-

- インチ: 1S/C11H10FNO4/c1-2-3-17-11(16)13-9-5-7(10(14)15)4-8(12)6-9/h2,4-6H,1,3H2,(H,13,16)(H,14,15)

- InChIKey: FZSMCZNEXSUSFM-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C(=O)O)C=C(C=1)NC(=O)OCC=C

計算された属性

- せいみつぶんしりょう: 239.05938596g/mol

- どういたいしつりょう: 239.05938596g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 308

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 75.6Ų

3-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28276638-0.25g |

3-fluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |

2680672-46-0 | 95.0% | 0.25g |

$498.0 | 2025-03-19 | |

| Enamine | EN300-28276638-0.05g |

3-fluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |

2680672-46-0 | 95.0% | 0.05g |

$455.0 | 2025-03-19 | |

| Enamine | EN300-28276638-5.0g |

3-fluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |

2680672-46-0 | 95.0% | 5.0g |

$1572.0 | 2025-03-19 | |

| Enamine | EN300-28276638-0.1g |

3-fluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |

2680672-46-0 | 95.0% | 0.1g |

$476.0 | 2025-03-19 | |

| Enamine | EN300-28276638-1.0g |

3-fluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |

2680672-46-0 | 95.0% | 1.0g |

$541.0 | 2025-03-19 | |

| Enamine | EN300-28276638-10g |

3-fluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |

2680672-46-0 | 10g |

$2331.0 | 2023-09-09 | ||

| Enamine | EN300-28276638-10.0g |

3-fluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |

2680672-46-0 | 95.0% | 10.0g |

$2331.0 | 2025-03-19 | |

| Enamine | EN300-28276638-2.5g |

3-fluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |

2680672-46-0 | 95.0% | 2.5g |

$1063.0 | 2025-03-19 | |

| Enamine | EN300-28276638-5g |

3-fluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |

2680672-46-0 | 5g |

$1572.0 | 2023-09-09 | ||

| Enamine | EN300-28276638-1g |

3-fluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |

2680672-46-0 | 1g |

$541.0 | 2023-09-09 |

3-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid 関連文献

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

2680672-46-0 (3-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid) 関連製品

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 55290-64-7(Dimethipin)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量